2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid
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Description
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid, also known as BrMCPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of cyclopropane carboxylic acids and has been found to possess a range of interesting properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the union of chemically diverse fragments. Key features of this reaction include mild conditions, functional group tolerance, and environmentally benign reagents. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. Researchers have tailored boron reagents specifically for SM coupling, and this compound plays a crucial role in these transformations.
Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads
Researchers have employed 3-(3-Bromophenyl)propionic acid , a derivative of our compound, in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds find applications in materials science, photovoltaics, and molecular electronics.
Aurora A Kinase Inhibition
While not directly related to our compound, a similar derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been investigated as a novel and selective Aurora A kinase inhibitor . Aurora A kinase plays a crucial role in cell division and has implications in cancer therapy.
Intermolecular Annulation with Electron-Deficient Alkynes
Borinic acids, including our compound, have been utilized in intermolecular annulation reactions with electron-deficient alkynes. High temperatures are crucial for achieving cyclization and good conversions. These reactions offer a versatile approach to constructing complex molecules .
properties
IUPAC Name |
2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-9(10(6)11(13)14)7-3-2-4-8(12)5-7/h2-6,9-10H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFMLOGCLWPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid |
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